N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide
Description
N-(2-(3-((2-((3,4-Dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide is a structurally complex molecule featuring multiple pharmacologically relevant motifs. Its core structure includes:
- Indole scaffold: A heterocyclic aromatic system common in bioactive compounds, enabling interactions with enzymes or receptors via π-π stacking or hydrogen bonding .
- Thioether linkage: A sulfur-containing bridge (C-S-C) that enhances metabolic stability compared to ether or amine linkages .
- 3,4-Dimethoxyphenethyl group: An electron-rich aromatic substituent that may improve lipid solubility and membrane permeability .
- 4-Nitrobenzamide moiety: A strong electron-withdrawing group that could influence electronic properties and binding affinity .
Properties
IUPAC Name |
N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O6S/c1-38-25-12-7-20(17-26(25)39-2)13-14-30-28(34)19-40-27-18-32(24-6-4-3-5-23(24)27)16-15-31-29(35)21-8-10-22(11-9-21)33(36)37/h3-12,17-18H,13-16,19H2,1-2H3,(H,30,34)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLAWCBNNPVUGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide is a complex organic compound with potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 518.6 g/mol. The structure features a nitrobenzamide moiety, an indole derivative, and a 3,4-dimethoxyphenethylamine functional group.
Biological Activity
1. Anticancer Potential
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of benzamide have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis or inhibition of specific signaling pathways related to cell survival and proliferation.
2. Enzyme Inhibition
The compound is hypothesized to interact with various enzymes, potentially acting as an inhibitor. For example, compounds with similar structures have been reported to inhibit cholinesterase and amyloid aggregation, which are relevant in neurodegenerative diseases like Alzheimer's.
3. Cytotoxicity Studies
Research has demonstrated that certain derivatives can exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits cholinesterase activity | |
| Cytotoxicity | Selectively toxic to cancer cells at low concentrations |
Detailed Findings
- Anticancer Activity : A study on similar compounds indicated that they could induce apoptosis in various cancer cell lines by activating caspase pathways. The EC50 values for these activities were reported as low as 5 µM in some cases .
- Mechanism of Action : The proposed mechanism involves binding to the active site of target enzymes or receptors, leading to altered enzymatic activity or signaling pathways. For instance, enzyme inhibition studies showed significant reductions in enzyme activity at concentrations ranging from 10 µM to 50 µM .
- Cytotoxicity Profiles : In vitro studies demonstrated that the compound exhibited higher cytotoxicity against specific cancer cells compared to normal cells, suggesting a favorable therapeutic index .
Scientific Research Applications
Biological Activities
The compound exhibits several promising biological activities:
- Anticancer Activity : Preliminary studies suggest that N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of the thioether and nitro groups may enhance its effectiveness against various bacterial strains.
- Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, this compound may exhibit potential in treating neurodegenerative diseases.
Anticancer Research
A study investigated the efficacy of this compound against human cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving the activation of apoptotic pathways.
Antimicrobial Testing
In vitro tests showed that this compound effectively inhibited the growth of Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to evaluate its potency compared to standard antibiotics.
Neuroprotection
Research focused on the compound's ability to protect neuronal cells from oxidative stress-induced damage. Results demonstrated a reduction in cell death rates when treated with this compound.
Chemical Reactions Analysis
Amide Bond Hydrolysis
The nitrobenzamide group undergoes hydrolysis under acidic or alkaline conditions, yielding 4-nitrobenzoic acid and the corresponding amine. This reaction is critical for prodrug activation or metabolite formation.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water or hydroxide on the carbonyl carbon, followed by cleavage of the C–N bond. Acidic conditions protonate the leaving group, enhancing reactivity .
Nitro Group Reduction
The aromatic nitro group (-NO<sub>2</sub>) is reduced to an amine (-NH<sub>2</sub>) under catalytic hydrogenation or using metal-acid systems.
| Conditions | Reagents | Products | Reference |
|---|---|---|---|
| Catalytic hydrogenation | H<sub>2</sub>, Pd/C, EtOH | 4-Aminobenzamide derivative | , |
| Metal-acid | Fe/HCl, Zn/HCl | Intermediate hydroxylamine or amine |
Key Findings :
-
Pd/C-mediated reduction achieves >90% yield with minimal by-products .
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Fe/HCl systems are cost-effective but require longer reaction times (12–24 hours).
Thioether Oxidation
The thioether (-S-) linkage is oxidized to sulfoxide (-SO-) or sulfone (-SO<sub>2</sub>-), altering electronic properties and biological activity.
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| mCPBA | DCM, 0°C to RT | Sulfoxide | , |
| H<sub>2</sub>O<sub>2</sub>/AcOH | 30% H<sub>2</sub>O<sub>2</sub>, 50°C | Sulfone |
Selectivity :
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mCPBA produces sulfoxide selectively at low temperatures.
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H<sub>2</sub>O<sub>2</sub>/AcOH achieves full oxidation to sulfone but risks over-oxidation of other groups.
Electrophilic Aromatic Substitution (EAS)
The indole and 3,4-dimethoxyphenyl rings participate in EAS. Nitration and halogenation occur preferentially at electron-rich positions.
| Reaction | Reagents | Position | Reference |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Indole C5 | |
| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub> | 3,4-Dimethoxyphenyl C2 |
Regiochemical Control :
-
Methoxy groups direct electrophiles to para/ortho positions .
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Indole’s C3 thioether group deactivates the ring, favoring substitution at C5.
Amide Coupling Reactions
The primary amine (from nitro reduction) participates in re-amideation or Schiff base formation.
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Schiff base formation | Aldehyde, EtOH, reflux | Imine-linked conjugate | |
| EDC/NHS coupling | Carboxylic acid, EDC, NHS | Secondary amide |
Applications :
-
Schiff bases enable conjugation with targeting moieties.
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EDC/NHS coupling is preferred for stability in aqueous media .
Photochemical Degradation
The nitro group and indole core render the compound susceptible to UV-induced degradation.
| Conditions | Products | Half-Life | Reference |
|---|---|---|---|
| UV light (254 nm), MeOH | Nitroso derivative + indole fragments | 2.5 hours |
Implications :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Indole Modifications: The target compound’s indole is substituted with a thioether-linked ethyl group, distinguishing it from analogs like N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide, which lacks sulfur-based linkages .
Substituent Effects :
- The 3,4-dimethoxyphenethyl group in the target compound contrasts with 4-fluorobenzyl () or chlorophenyl () groups in analogs. Methoxy groups increase lipophilicity and electron density, which may enhance membrane penetration compared to halogens .
- The 4-nitro group on the benzamide is a stronger electron-withdrawing substituent than the 4-fluoro or methoxy groups seen in analogs (e.g., 1099598-26-1), possibly affecting binding kinetics or oxidative stability .
Biological Implications :
- Piperazine-containing analogs (e.g., 940860-27-5) are associated with CNS activity due to their ability to cross the blood-brain barrier , whereas the target compound’s dimethoxyphenethyl group may favor peripheral targets.
- Thiosemicarbazides () exhibit documented anticancer activity via topoisomerase inhibition , suggesting the target’s thioether group could be optimized for similar applications.
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical reaction parameters must be controlled?
The synthesis involves multi-step reactions, including amide bond formation, thioether linkage, and indole functionalization. Key steps include:
- Nucleophilic substitution for thioether formation (controlled at 60–80°C in DMF or THF).
- Amide coupling using agents like EDC/HOBt under nitrogen atmosphere to prevent hydrolysis .
- Critical parameters: Temperature (±2°C tolerance), solvent polarity (DMF for solubility vs. THF for selectivity), and stoichiometric ratios (1.2–1.5 equivalents for amine components) .
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., 3,4-dimethoxyphenethyl vs. indole protons) .
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (expected error < 2 ppm) .
- HPLC : Reverse-phase C18 columns (95–98% purity threshold; acetonitrile/water gradient) .
Q. What preliminary biological screening approaches are appropriate for evaluating therapeutic potential?
- In vitro cytotoxicity assays : MTT or ATP-based assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Kinase inhibition profiling : Broad-panel screening (e.g., EGFR, VEGFR) at 10 µM to identify primary targets .
- Microbial susceptibility testing : Agar dilution for Gram-positive/-negative bacteria (MIC ≤ 25 µg/mL considered active) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity results across different assay systems?
- Cross-validation : Repeat assays in orthogonal systems (e.g., SPR for binding affinity vs. cellular thermal shift assays for target engagement) .
- Assay condition optimization : Adjust pH (6.5–7.4), serum concentration (5–10% FBS), and incubation time (24–72 hrs) to match physiological relevance .
- Metabolite screening : LC-MS to rule out off-target effects from degradation products .
Q. What strategies optimize reaction yields in the critical amide bond formation step?
- Coupling reagent selection : DCC/HOBt (70–80% yield) vs. PyBOP (85–90% yield) in anhydrous DCM .
- Solvent polarity : Use DMF for polar intermediates or THF for sterically hindered substrates .
- Temperature control : Maintain 0–4°C during reagent addition to minimize side reactions .
Q. How should SAR studies investigate the role of the 3,4-dimethoxyphenethyl moiety?
- Substituent modifications : Replace methoxy groups with halogens or methyl to assess electronic/hydrophobic effects .
- Bioisosteric replacement : Swap phenethyl with benzodioxole or naphthyl groups to probe steric tolerance .
- In silico modeling : Molecular docking (AutoDock Vina) to compare binding poses in kinase active sites .
Q. What advanced computational methods predict binding interactions with kinase targets?
- Molecular dynamics (MD) simulations : 100-ns trajectories to assess binding stability (RMSD < 2 Å) .
- Pharmacophore mapping : Identify critical H-bond donors/acceptors using Schrödinger Phase .
- Free-energy perturbation (FEP) : Quantify ΔΔG for methoxy group contributions to binding affinity .
Q. How can researchers address poor aqueous solubility during formulation development?
- Prodrug synthesis : Introduce phosphate esters at the nitrobenzamide group (≥50% solubility improvement) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size; PDI < 0.2) .
- Co-solvent systems : Use PEG-400/water (70:30 v/v) for in vivo administration .
Q. What experimental approaches validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor target protein denaturation at 42–55°C with Western blot .
- siRNA knockdown : Correlate reduced target expression with attenuated compound activity (≥2-fold IC₅₀ shift) .
- BRET/FRET biosensors : Real-time monitoring of kinase inhibition in live cells .
Q. How to analyze substituent electronic effects on thioether linkage stability?
- Hammett plots : Correlate σ values of substituents (e.g., -NO₂, -OCH₃) with hydrolysis rates (kobs) in PBS (pH 7.4) .
- DFT calculations : Compute bond dissociation energies (BDE) for S–C bonds (B3LYP/6-31G*) .
- Accelerated stability testing : 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
